![molecular formula C20H22N6O3S B2377761 4-(2-((3-苯基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰基)哌嗪-1-甲酸乙酯 CAS No. 852372-27-1](/img/structure/B2377761.png)

4-(2-((3-苯基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰基)哌嗪-1-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate” is a compound that contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are important in organic synthesis due to their reactivity and their presence in many molecules of natural, human, or plant origin . They play an essential role in various scientific domains, whether they are chemical, biological, or pharmacological .

Synthesis Analysis

The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . For example, a one-pot two-step Michael addition/heterocyclization reaction has been reported for the synthesis of certain 1,2,4-triazolo derivatives .

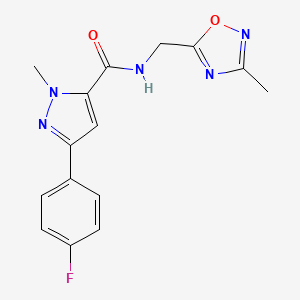

Molecular Structure Analysis

The molecular structure of “Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate” includes a 1,2,4-triazolo[4,3-b]pyridazine ring, a thiophenyl group, and an ethyl piperazine-1-carboxylate group . The IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm −1 .

Chemical Reactions Analysis

The reactivity of these derivatives is an important aspect of their chemical behavior . The introduction of electron-donating groups can contribute to good inhibitory activity against certain enzymes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 432.5 g/mol, a topological polar surface area of 147 Ų, and a complexity of 592 . It has a rotatable bond count of 6 and a hydrogen bond acceptor count of 8 .

科学研究应用

- Application : Researchers have explored the role of sialic acid residues in the isoelectric profiles of rHuEPO and natural urinary EPO. Preliminary results suggest that additional unidentified residues contribute to the more acidic properties of natural hormone. Developing specific antibodies recognizing asialo-erythropoietin molecules could lead to a confirmation test for rHuEPO .

Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

These could include pathways involved in cell proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activities), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory activities) .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Given the diverse pharmacological activities of similar compounds, the effects could include inhibition of cell proliferation (anticancer activity), inhibition of microbial growth (antimicrobial activity), reduction of pain and inflammation (analgesic and anti-inflammatory activities), reduction of oxidative stress (antioxidant activity), inhibition of viral replication (antiviral activity), and inhibition of various enzymatic processes (enzyme inhibitory activities) .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the activity and stability of many compounds

未来方向

The [1,2,4]-triazolo[4,3-b]pyridazine ring and its derivatives have shown promising biological activities, making them attractive targets for future research . Further hit-to-lead optimization studies could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

属性

IUPAC Name |

ethyl 4-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3S/c1-2-29-20(28)25-12-10-24(11-13-25)18(27)14-30-17-9-8-16-21-22-19(26(16)23-17)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBWYETVVLEBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B2377678.png)

![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2377689.png)

methanone](/img/structure/B2377693.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)

![6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2377701.png)